molecular formula C11H14F3O4P B13701566 Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Cat. No.: B13701566
M. Wt: 298.19 g/mol
InChI Key: HBGBGOKTWKCLKR-UHFFFAOYSA-N
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Description

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl chloride, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phosphonate group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [3-(trifluoromethyl)phenyl]phosphonate
  • Diethyl [3-chloro-4-(trifluoromethoxy)phenyl]phosphonate

Uniqueness

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to other similar phosphonates, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C11H14F3O4P

Molecular Weight

298.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-6-9(8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

HBGBGOKTWKCLKR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)OC(F)(F)F)OCC

Origin of Product

United States

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